molecular formula C16H13N3O3S B2964876 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 86109-64-0

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B2964876
CAS No.: 86109-64-0
M. Wt: 327.36
InChI Key: YEIYHUXGPBAPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative through a sulfanylacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 4-[(1H-benzimidazol-2-yl)sulfanyl]methylbenzoic acid

Uniqueness

4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid is unique due to its specific structural features, which combine the benzimidazole moiety with a benzoic acid derivative through a sulfanylacetyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(17-11-7-5-10(6-8-11)15(21)22)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYHUXGPBAPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.